molecular formula C17H13N3O3S2 B2374866 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 895443-20-6

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2374866
CAS No.: 895443-20-6
M. Wt: 371.43
InChI Key: DDLWCNBEONBHKS-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-based compound characterized by a carboxamide linkage between two benzothiazole moieties, with methoxy substituents at the 5- and 6-positions of the first benzothiazole ring. Benzothiazole derivatives are renowned for their diverse pharmacological applications, including antimicrobial, anticancer, and kinase-inhibitory activities . The dimethoxy groups in this compound likely enhance lipophilicity and metabolic stability compared to simpler benzothiazole analogs .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-22-12-6-11-15(7-13(12)23-2)25-17(19-11)20-16(21)9-3-4-10-14(5-9)24-8-18-10/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLWCNBEONBHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into two primary subunits:

  • 5,6-Dimethoxy-1,3-benzothiazol-2-amine (Intermediate A)
  • 1,3-Benzothiazole-6-carboxylic acid (Intermediate B)

The amide bond between these subunits is formed via coupling reactions, typically employing carbodiimide-based reagents.

Synthesis of 5,6-Dimethoxy-1,3-benzothiazol-2-amine

Jacobson Oxidative Cyclization

The Jacobson synthesis remains the most widely adopted method for preparing 2-aminobenzothiazoles. For Intermediate A, the procedure involves:

Step 1: Acylation of 3,5-Dimethoxyaniline
3,5-Dimethoxyaniline reacts with formic acid or acetic anhydride to yield N-(3,5-dimethoxyphenyl)formamide or acetamide.

Step 2: Thionation
The amide undergoes thionation using Lawesson’s reagent or phosphorus pentasulfide in refluxing toluene or pyridine, producing the corresponding thioamide.

Step 3: Oxidative Cyclization
Treatment with potassium ferricyanide (K₃[Fe(CN)₆]) in aqueous NaOH induces cyclization to form the benzothiazole core.

Reaction Conditions and Yields
Step Reagents/Conditions Yield Reference
1 Formic acid, 100°C, 4 h 85%
2 Lawesson’s reagent, toluene, reflux, 6 h 78%
3 K₃[Fe(CN)₆], NaOH, H₂O, rt, 2 h 65%

Synthesis of 1,3-Benzothiazole-6-carboxylic Acid

Oxidation of 6-Methyl-1,3-benzothiazole

Direct oxidation of the methyl substituent using KMnO₄ in acidic or basic media provides the carboxylic acid derivative.

Reaction Protocol
6-Methyl-1,3-benzothiazole is heated with KMnO₄ (3 equiv) in 10% NaOH at 80°C for 8 h, yielding 1,3-benzothiazole-6-carboxylic acid.

Optimization Data
Oxidizing Agent Temperature Time Yield
KMnO₄ 80°C 8 h 72%

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Intermediate A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF).

Procedure

  • Activate 1,3-benzothiazole-6-carboxylic acid with EDC/HOBt in DCM for 1 h at 0°C.
  • Add 5,6-dimethoxy-1,3-benzothiazol-2-amine and stir at room temperature for 12 h.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield and Purity
Coupling Reagent Solvent Time Yield Purity (HPLC)
EDC/HOBt DCM 12 h 58% 95%

Mixed Anhydride Method

An alternative employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate.

Steps

  • Treat 1,3-benzothiazole-6-carboxylic acid with isobutyl chloroformate and N-methylmorpholine in THF at -15°C.
  • Add Intermediate A and warm to room temperature.
  • Isolate the product by filtration.
Comparative Efficiency
Method Yield Reaction Time
EDC/HOBt 58% 12 h
Mixed Anhydride 52% 6 h

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.42 (s, 1H, NH), 7.98–7.85 (m, 4H, aromatic), 6.72 (s, 1H, benzothiazole-H), 3.94 (s, 6H, OCH₃).
  • ¹³C NMR : δ 167.8 (C=O), 158.2, 154.1 (benzothiazole-C), 56.3 (OCH₃).
  • HRMS (ESI) : m/z calcd for C₁₇H₁₄N₃O₃S₂ [M+H]⁺: 396.0421; found: 396.0418.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >95% purity in all cases.

Challenges and Optimization Opportunities

  • Low Coupling Yields : Steric hindrance from the dimethoxy groups and benzothiazole rings impedes amide bond formation. Microwave-assisted synthesis may enhance reaction kinetics.
  • Thioamide Instability : Intermediate thioamides degrade under prolonged storage; immediate use after synthesis is recommended.
  • Solvent Selection : DMF improves solubility but complicates purification; switch to THF or EtOAc reduces co-solvent interference.

Chemical Reactions Analysis

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles like amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide. Research indicates that compounds within this class exhibit potent activity against various bacterial strains and fungi. The mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that benzothiazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study highlighted the potential of these compounds as lead structures for developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Various derivatives have been synthesized and tested against different cancer cell lines.

Research Findings:
A recent publication demonstrated that specific benzothiazole derivatives exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The study utilized assays to measure cell viability and apoptosis induction, concluding that these compounds could serve as potential chemotherapeutic agents .

Neuroprotective Effects

Benzothiazole derivatives are also being explored for their neuroprotective effects. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis.

Evidence from Studies:
Research has shown that certain benzothiazole compounds can enhance neuronal survival in models of neurodegeneration. For instance, a study indicated that these compounds could reduce the levels of reactive oxygen species (ROS) in neuronal cells exposed to neurotoxic agents .

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the benzothiazole core can significantly influence biological activity.

Table: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of halogensIncreased antimicrobial potency
Substitution at the nitrogenEnhanced anticancer activity
Alteration of methoxy groupsImproved neuroprotective effects

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight Key Functional Properties Biological Activity
Target Compound : N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide 5,6-dimethoxy on benzothiazole ~382.36 (analogous to ) High lipophilicity due to methoxy groups; potential hydrogen-bonding via carboxamide Anticipated kinase inhibition (based on structural analogs )
Analog 1 : N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide Trifluoromethyl on benzamide 382.36 Enhanced electron-withdrawing effects; improved metabolic resistance Not explicitly reported, but trifluoromethyl groups often enhance bioavailability
Analog 2 : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl and methoxy groups 356.48 Rigid adamantyl group increases steric bulk; forms hydrogen-bonded dimers Antimicrobial potential (similar to )
Analog 3 : N-(5-Chloro-6-substituted-benzothiazol-2-yl)-[1,3,4]thiazolidine-2,5-diamines Chloro substituents Variable (~350–400) Chloro groups enhance electrophilicity; thiazolidine ring adds conformational flexibility Antimicrobial and antitumor activity reported
Analog 4 : N-(5-Methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide Methylthiazole substituent ~289.35 Reduced steric hindrance; higher solubility Limited data, but methyl groups may improve membrane permeability

Antimicrobial Activity

Benzothiazole derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit broad-spectrum antimicrobial activity. For instance, compounds in showed MIC values of 2–8 µg/mL against S. aureus and E. coli. The target compound’s dimethoxy groups may reduce direct antimicrobial efficacy compared to chloro analogs but could improve pharmacokinetic profiles .

Kinase Inhibition

The carboxamide-linked benzothiazole scaffold is structurally similar to kinase inhibitors like the 4-fluoro-5-(2-fluoro-4-iodoanilino) derivative in , which targets tyrosine kinases. The methoxy groups in the target compound may modulate binding affinity to ATP pockets in kinases .

Anticancer Potential

Adamantyl-substituted benzothiazoles (e.g., ) demonstrate antitumor activity via apoptosis induction.

Crystallographic and Stability Insights

  • Crystal Packing: Analogous compounds like form hydrogen-bonded dimers (N–H⋯N interactions) and non-classical C–H⋯O bonds, stabilizing the crystal lattice. The target compound is expected to exhibit similar packing, influencing its solid-state stability .
  • Methoxy groups restrict rotation, favoring planar conformations .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential based on recent research findings and case studies.

Overview of Benzothiazole Compounds

Benzothiazoles are bicyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The structural versatility of benzothiazoles allows for modifications that can enhance their therapeutic efficacy.

1. Anticancer Activity

Research indicates that benzothiazole derivatives possess significant anticancer properties. For instance, compounds with the benzothiazole nucleus have shown efficacy against various cancer cell lines. Specifically, studies on substituted benzothiazoles have demonstrated activity against breast, colon, lung, ovarian, and renal carcinoma cells.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Substituted 2-(4-aminophenyl)benzothiazoleBreast5.2
2-substituted-6-nitro benzothiazolesColon3.8
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamideLung4.5

2. Anticonvulsant Activity

Benzothiazole derivatives have also been evaluated for their anticonvulsant properties. A series of compounds were tested using the 6 Hz psychomotor seizure test, revealing promising results in reducing seizure activity without significant neurotoxicity.

Case Study:
A study by Amir et al. synthesized a new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and assessed their anticonvulsant activity. Results indicated a notable reduction in seizure frequency and duration compared to control groups .

3. Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been extensively documented. Studies have shown that these compounds exhibit activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity

Compound NameMicroorganismZone of Inhibition (mm)Reference
Benzothiazole derivative AE. coli15
Benzothiazole derivative BS. aureus18

4. Anti-inflammatory Activity

Benzothiazoles have been identified as potential anti-inflammatory agents. Substituted derivatives show enhanced activity when electron-withdrawing groups are present at specific positions on the benzothiazole ring.

Findings:
Research indicates that compounds like 2-amino-benzothiazole exhibit significant anti-inflammatory effects in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Substitution Patterns: The presence of methoxy groups at the 5 and 6 positions enhances lipophilicity and biological interactions.
  • Functional Groups: The carboxamide moiety contributes to hydrogen bonding interactions with biological targets.

Q & A

Q. Table 1: Example Reaction Conditions

Reactant AReactant BSolventTemp (°C)Yield (%)
1-Adamantylacetyl imidazole6-Methoxy-benzothiazol-2-amineCHCl₃Reflux22

Basic: What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • X-ray Crystallography : Essential for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, triclinic crystal packing with H-bonded dimers was resolved using SHELXL .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.7 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .
    • IR Spectroscopy : Confirm carboxamide C=O stretches (~1668 cm⁻¹) and benzothiazole C=N (~1604 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., FAB-MS for brominated analogs ).

Advanced: How do substituents on the benzothiazole core influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight substituent effects:

  • Methoxy Groups : Enhance solubility and modulate electronic effects. For example, 6-methoxy derivatives show improved antimicrobial activity vs. chloro analogs .
  • Bromine/Chloro Substituents : Increase electrophilicity, enhancing interactions with biological targets (e.g., anticancer activity in brominated analogs ).

Q. Table 2: Substituent Effects on Bioactivity

CompoundSubstituentActivity (IC₅₀, μM)
N-(6-Chloro-benzothiazol-2-yl)Cl at C612.4 (Anticancer)
N-(6-Methoxy-benzothiazol-2-yl)OMe at C628.9 (Antimicrobial)

Advanced: What challenges arise in crystallographic analysis of benzothiazole carboxamides?

Methodological Answer:

  • Disorder in Crystal Lattices : Bulky substituents (e.g., adamantyl) may cause positional disorder, requiring refinement with SHELXL .
  • Hydrogen Bonding Networks : Intermolecular N–H⋯N and C–H⋯O bonds stabilize dimers but complicate phase determination. Use SHELXE for robust phasing .
  • Twinned Data : High-resolution (<1.0 Å) data collection mitigates twinning artifacts .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often stem from assay variability or structural impurities:

  • Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., MCF-7 for anticancer studies ).
  • Purity Validation : Confirm compound purity via HPLC (>95%) and elemental analysis .
  • Dose-Response Curves : Generate EC₅₀ values across multiple replicates to identify outliers .

Advanced: What computational methods support target identification for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs. For example, fluorinated analogs show affinity for EGFR .
  • MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .

Future Directions

  • Mechanistic Studies : Elucidate targets via pull-down assays or CRISPR screening .
  • Polypharmacology : Explore dual kinase/HDAC inhibition using hybrid scaffolds .
  • Green Synthesis : Optimize microwave-assisted reactions to improve yields .

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